molecular formula C9H15N3O7 B12769392 Creatine AKG CAS No. 315669-78-4

Creatine AKG

Cat. No.: B12769392
CAS No.: 315669-78-4
M. Wt: 277.23 g/mol
InChI Key: VSQHMIFYITYXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of creatine alpha-ketoglutarate involves the bonding of creatine with alpha-ketoglutaric acid. This process typically requires the use of pharmaceutical chemists and an exclusive manufacturing process to successfully bond the two molecules . The exact reaction conditions and synthetic routes are proprietary and not widely disclosed in the public domain.

Industrial Production Methods

Industrial production of creatine alpha-ketoglutarate involves large-scale synthesis using advanced manufacturing techniques. Companies like NxCare Inc. have developed proprietary methods to produce this compound, ensuring high purity and effectiveness . The production process is designed to maximize the yield and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

Creatine alpha-ketoglutarate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.

    Reduction: Reduction reactions can alter the structure of the compound, potentially affecting its effectiveness.

    Substitution: Substitution reactions can replace certain functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of creatine alpha-ketoglutarate include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.

Major Products Formed

The major products formed from the reactions of creatine alpha-ketoglutarate depend on the type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of new derivatives with altered properties.

Scientific Research Applications

Creatine alpha-ketoglutarate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Creatine monohydrate: The most common form of creatine, known for its effectiveness in increasing muscle mass and strength.

    Creatine ethyl ester: A modified form of creatine that is claimed to have better absorption and effectiveness.

    Creatine hydrochloride: Another modified form of creatine that is believed to be more soluble and easier on the stomach.

Uniqueness of Creatine Alpha-Ketoglutarate

Creatine alpha-ketoglutarate is unique because it combines the benefits of creatine with the enhanced delivery properties of alpha-ketoglutaric acid . This combination allows for more efficient transport of creatine into muscle cells, resulting in higher creatine concentrations and improved performance . Additionally, the alpha-ketoglutaric acid component may provide additional benefits related to energy production and metabolism .

Properties

CAS No.

315669-78-4

Molecular Formula

C9H15N3O7

Molecular Weight

277.23 g/mol

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopentanedioic acid

InChI

InChI=1S/C5H6O5.C4H9N3O2/c6-3(5(9)10)1-2-4(7)8;1-7(4(5)6)2-3(8)9/h1-2H2,(H,7,8)(H,9,10);2H2,1H3,(H3,5,6)(H,8,9)

InChI Key

VSQHMIFYITYXRG-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=N)N.C(CC(=O)O)C(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.